2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile
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Overview
Description
2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile is an organic compound with the molecular formula C11H12BrNO2. This compound features a bromine atom, a methoxy group, and a nitrile group, making it a versatile molecule in organic synthesis and various scientific research applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis to form carbon-carbon bonds .
Mode of Action
Based on its structure, it may participate in reactions similar to the suzuki–miyaura cross-coupling . In this reaction, the compound could act as an organoboron reagent, which is transferred from boron to palladium in a process known as transmetalation .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which similar compounds participate, is a key process in the synthesis of various organic compounds . The downstream effects of this reaction include the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .
Result of Action
In the context of the suzuki–miyaura cross-coupling reaction, the compound could contribute to the formation of new carbon-carbon bonds, thereby enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of “2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile” can be influenced by various environmental factors. These may include the presence of other reactants, temperature, pH, and solvent conditions. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile typically involves multiple steps:
Bromination: The starting material, 4-methoxybenzyl alcohol, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) to introduce the bromine atom at the meta position.
Nitrile Formation: The brominated intermediate is then reacted with sodium cyanide (NaCN) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to form the nitrile group.
Hydroxylation: Finally, the nitrile intermediate undergoes hydroxylation using a base like sodium hydroxide (NaOH) to introduce the hydroxyl group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: 2-[(3-Bromo-4-methoxyphenyl)methyl]-3-oxopropanenitrile.
Reduction: 2-[(3-Bromo-4-methoxyphenyl)methyl]-3-aminopropanenitrile.
Substitution: 2-[(3-Azido-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile.
Scientific Research Applications
2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-[(3-Chloro-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile: Similar structure but with a chlorine atom instead of bromine.
2-[(3-Bromo-4-hydroxyphenyl)methyl]-3-hydroxypropanenitrile: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile is unique due to the combination of its bromine, methoxy, and nitrile groups, which confer distinct reactivity and potential biological activity compared to its analogs.
This compound’s unique structure allows for diverse chemical transformations and applications, making it a valuable molecule in various fields of research and industry.
Properties
IUPAC Name |
2-[(3-bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-15-11-3-2-8(5-10(11)12)4-9(6-13)7-14/h2-3,5,9,14H,4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPUGKFPCIDECZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CO)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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